molecular formula C11H10N4O B14319050 6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide CAS No. 112393-72-3

6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide

Katalognummer: B14319050
CAS-Nummer: 112393-72-3
Molekulargewicht: 214.22 g/mol
InChI-Schlüssel: BBVTVHLEKYBLED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-phenyl-1,2,4-triazine-5-carboxylic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in scaling up the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of agrochemicals and dyes

Wirkmechanismus

The mechanism of action of 6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .

Similar Compounds:

  • 3-Methyl-6-phenyl-1,2,4,5-tetrazine
  • 1,3,5-Triazine-2,4,6-triamine (Melamine)
  • 6-Phenyl-2,4-diamino-1,3,5-triazine

Comparison: this compound stands out due to its unique amide functional group, which imparts distinct chemical reactivity and biological activity. Compared to 3-Methyl-6-phenyl-1,2,4,5-tetrazine, it has a different nitrogen arrangement, leading to varied chemical properties. Melamine, on the other hand, is widely used in industrial applications but lacks the specific biological activities associated with this compound .

Eigenschaften

112393-72-3

Molekularformel

C11H10N4O

Molekulargewicht

214.22 g/mol

IUPAC-Name

6-methyl-3-phenyl-1,2,4-triazine-5-carboxamide

InChI

InChI=1S/C11H10N4O/c1-7-9(10(12)16)13-11(15-14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,16)

InChI-Schlüssel

BBVTVHLEKYBLED-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(N=N1)C2=CC=CC=C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.